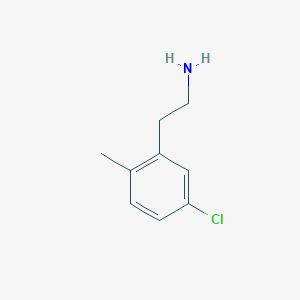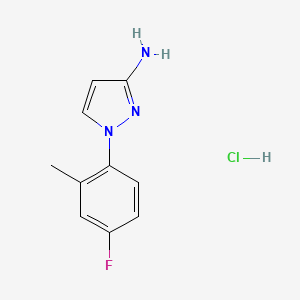
1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and hydrazine hydrate.
Formation of Pyrazole Ring: The aldehyde undergoes a condensation reaction with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Amination: The pyrazole derivative is then subjected to amination using suitable reagents to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The amine group can participate in coupling reactions with various electrophiles to form new C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride can be compared with other similar compounds:
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride: This compound has a pyridine ring instead of a pyrazole ring, which may result in different biological activities and applications.
(S)-1-(4-Fluoro-2-methylphenyl)ethanamine hydrochloride: This compound lacks the pyrazole ring and has a simpler structure, which may affect its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11ClFN3 |
|---|---|
Molekulargewicht |
227.66 g/mol |
IUPAC-Name |
1-(4-fluoro-2-methylphenyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-7-6-8(11)2-3-9(7)14-5-4-10(12)13-14;/h2-6H,1H3,(H2,12,13);1H |
InChI-Schlüssel |
IRLIZXIEWJQKNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)N2C=CC(=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}phenyl)propanoic acid](/img/structure/B13454869.png)
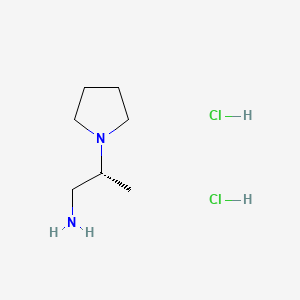
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)

![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
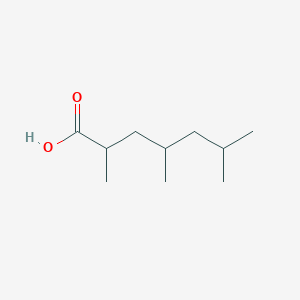

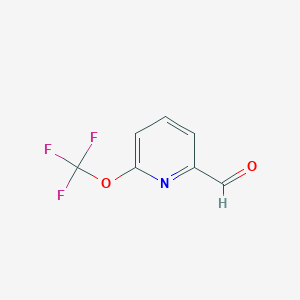
![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
![2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13454917.png)
![rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride](/img/structure/B13454930.png)
![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)

